Ascidiacyclamide
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Overview
Description
Ascidiacyclamide is a cytotoxic cyclic peptide from the marine tunicate Ascidian.
Scientific Research Applications
1. Synthesis and Configuration Analysis Ascidiacyclamide, a cytotoxic cyclic peptide from ascidian, has been successfully synthesized. This synthesis has enabled the determination of its absolute configuration, providing a foundation for further studies and applications (Hamada, Kato, & Shioiri, 1985).
2. Conformational Properties and Cytotoxicity Research has explored the CH⋯π interaction-mediated stabilization of this compound's square form, which is linked to its cytotoxic effects. The study of its conformational properties in solution and how they influence cytotoxicity is a significant area of research (Asano, Minoura, Yamada, & Doi, 2023).
3. Conformational Change Analysis Investigations into the conformational changes of this compound caused by asymmetric modifications have been conducted. This research provides insights into the molecular conformation-activity relationship, which is crucial for understanding its mechanism of action (Doi et al., 1999).
4. Analogues with Cyclic α-Amino Acids Studies have been carried out on this compound analogues, where cyclic α-amino acids were used as substitutes for oxazoline residues. This research helps in understanding the potential of these analogues for various applications, including their conformational properties and cytotoxic activities (Asano, Numata, Yamada, Minoura, & Doi, 2017).
5. Cyanobactin Chemistry and Biology this compound has been a key compound in the study of cyanobactin chemistry and biology. Understanding its structure and bioactivity has contributed to the broader field of cyanobactin research, which has implications for drug discovery and ecological studies (Jaspars, 2014).
6. Incorporation of β‐Amino Acids Research on this compound analogues incorporating β‐amino acids has provided insights into their effects on structure, cytotoxicity, and interaction with copper (II) ions. Such studies are crucial for developing potential therapeutic applications (Asano, Yamada, & Doi, 2019).
7. Plasticity of the tert-Butyl Side Chain Investigations into the plasticity of the tert‐butyl side chain on this compound's conformational equilibrium have been conducted. This research helps in understanding the structural properties related to its cytotoxicity (Asano, Nakagawa, Miyajima, Yasui, Minoura, Yamada, & Doi, 2021).
Properties
CAS No. |
86701-12-4 |
---|---|
Molecular Formula |
C36H52N8O6S2 |
Molecular Weight |
757 g/mol |
IUPAC Name |
(4S,7R,8S,11R,18S,21R,22S,25R)-4,18-bis[(2S)-butan-2-yl]-7,21-dimethyl-11,25-di(propan-2-yl)-6,20-dioxa-13,27-dithia-3,10,17,24,29,30,31,32-octazapentacyclo[24.2.1.15,8.112,15.119,22]dotriaconta-1(28),5(32),12(31),14,19(30),26(29)-hexaene-2,9,16,23-tetrone |
InChI |
InChI=1S/C36H52N8O6S2/c1-11-17(7)25-33-43-27(19(9)49-33)31(47)39-24(16(5)6)36-38-22(14-52-36)30(46)42-26(18(8)12-2)34-44-28(20(10)50-34)32(48)40-23(15(3)4)35-37-21(13-51-35)29(45)41-25/h13-20,23-28H,11-12H2,1-10H3,(H,39,47)(H,40,48)(H,41,45)(H,42,46)/t17-,18-,19+,20+,23+,24+,25-,26-,27-,28-/m0/s1 |
InChI Key |
QBRRPBPLIGDANJ-AXCFFLBZSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C2=N[C@@H]([C@H](O2)C)C(=O)N[C@@H](C3=NC(=CS3)C(=O)N[C@H](C4=N[C@@H]([C@H](O4)C)C(=O)N[C@@H](C5=NC(=CS5)C(=O)N1)C(C)C)[C@@H](C)CC)C(C)C |
SMILES |
CCC(C)C1C2=NC(C(O2)C)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(C(O4)C)C(=O)NC(C5=NC(=CS5)C(=O)N1)C(C)C)C(C)CC)C(C)C |
Canonical SMILES |
CCC(C)C1C2=NC(C(O2)C)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(C(O4)C)C(=O)NC(C5=NC(=CS5)C(=O)N1)C(C)C)C(C)CC)C(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ascidiacyclamide cyclo(thiazole-D-Val-oxazoline-L-Ile)2 cyclo(thiazole-D-valyl-oxazoline-L-isoleucyl)2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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